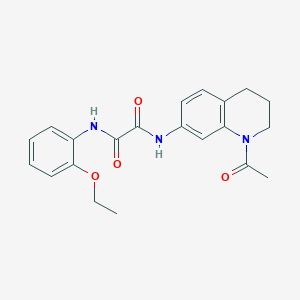

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2-ethoxyphenyl)oxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2-ethoxyphenyl)oxamide, commonly known as ESI-09, is a small molecule inhibitor that targets the TLR4-TRIF pathway. This pathway is involved in the activation of inflammatory responses in the body, and as such, ESI-09 has been the subject of scientific research for its potential therapeutic applications.

Applications De Recherche Scientifique

Anticorrosive Properties

Quinoline derivatives, including compounds similar to N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2-ethoxyphenyl)oxamide, are noted for their anticorrosive properties. They demonstrate reasonable effectiveness against metallic corrosion due to their ability to form highly stable chelating complexes with metallic surface atoms through coordination bonding. This quality stems from their high electron density and the presence of polar substituents, which facilitate the adsorption and protection of metals from corrosion (Verma et al., 2020).

Neuroprotection and AChE Inhibition

Quinoline derivatives have also been studied for their neuroprotective effects, particularly in contexts involving exposure to harmful agents. For example, reversible acetylcholinesterase (AChE) inhibitors, including quinoline compounds, have been shown to offer protective benefits when administered prior to exposure to organophosphates, suggesting a role in mitigating neurotoxicity (Lorke & Petroianu, 2018).

Antioxidant and Anti-inflammatory Activities

Quinoline and its derivatives have demonstrated significant bioactivities, with applications in antitumor, antimicrobial, and anti-inflammatory treatments. Their structural properties facilitate the development of novel therapeutic agents, leveraging their ability to interact with various biological targets and pathways (Shang et al., 2018).

Anticancer and Antimicrobial Applications

Quinoline compounds have shown potential in treating various diseases due to their antimicrobial and chronic disease treatment capabilities. Modifying the quinoline structure can yield a wide variety of biomedical applications, underscoring the versatility and importance of this class of compounds in medical and pharmaceutical research (Pereira et al., 2015).

Synthesis of Heterocycles

Quinoline derivatives, including enaminoketones and enaminothiones, are crucial intermediates for synthesizing various heterocyclic compounds. These compounds serve as building blocks in the creation of complex molecular structures, highlighting the central role of quinoline derivatives in synthetic organic chemistry and the design of new drugs and materials (Negri et al., 2004).

Mécanisme D'action

Target of Action

The primary target of F2670-0273 is Tyrosine kinase 2 (TYK2) . TYK2 is a member of the Janus kinase (JAK) family and is required for the downstream signaling of interleukin (IL) 12 and 23, and interferons (IFN) α/β . These cytokines are involved in the pathogenesis of several autoimmune diseases, including inflammatory bowel disease (IBD) .

Mode of Action

F2670-0273 is a highly-selective, oral, allosteric TYK2 inhibitor . This selective binding inhibits the activity of TYK2, thereby disrupting the downstream signaling of IL 12 and 23, and IFN α/β .

Biochemical Pathways

The inhibition of TYK2 by F2670-0273 affects the signaling pathways of IL 12 and 23, and IFN α/β . These cytokines play crucial roles in immune responses and inflammation. By inhibiting TYK2, F2670-0273 disrupts these pathways, potentially alleviating the symptoms of autoimmune diseases like IBD .

Result of Action

In preclinical mouse models of colitis, F2670-0273 showed efficacy in reducing disease severity . It was found to downregulate genes associated with cytokine signaling, including those related to T-helper 17 cell phenotypes and the IFN α/β pathway .

Propriétés

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2-ethoxyphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O4/c1-3-28-19-9-5-4-8-17(19)23-21(27)20(26)22-16-11-10-15-7-6-12-24(14(2)25)18(15)13-16/h4-5,8-11,13H,3,6-7,12H2,1-2H3,(H,22,26)(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYPBDKOIPLMCBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C(=O)NC2=CC3=C(CCCN3C(=O)C)C=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(Difluoromethoxy)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B2444538.png)

![N-(4-carbamoylphenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2444541.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2444543.png)

![N-(3,5-dimethylphenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2444545.png)

![2-Chloropyrimido[1,2-a]benzimidazole](/img/structure/B2444546.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2444548.png)

![Methyl 5-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanylmethyl]furan-2-carboxylate](/img/structure/B2444550.png)

![5-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2444553.png)

![N-(3-methoxyphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2444554.png)

![8-[4-(3-Chloro-phenyl)-piperazin-1-yl]-3-methyl-7-octyl-3,7-dihydro-purine-2,6-dione](/img/structure/B2444557.png)

![1,7-dimethyl-4-oxo-N,N-dipropyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2444558.png)